molecular formula C9H12BrNO B13014275 2-Bromo-5-propoxyaniline

2-Bromo-5-propoxyaniline

Cat. No.: B13014275
M. Wt: 230.10 g/mol
InChI Key: OQXIYAJIFBTKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-propoxyaniline is an aromatic amine derivative featuring a bromine atom at the 2-position and a propoxy group (-OCH₂CH₂CH₃) at the 5-position of the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure allows for regioselective functionalization due to the electron-donating propoxy group and electron-withdrawing bromine substituent, which direct subsequent reactions to specific positions on the aromatic ring.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-bromo-5-propoxyaniline

InChI

InChI=1S/C9H12BrNO/c1-2-5-12-7-3-4-8(10)9(11)6-7/h3-4,6H,2,5,11H2,1H3

InChI Key

OQXIYAJIFBTKEO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-propoxyaniline can be synthesized through several methods. One common method involves the bromination of 5-propoxyaniline. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-propoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted anilines.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-Bromo-5-propoxyaniline is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-5-propoxyaniline depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key structural analogs differ in substituent positions and types, leading to distinct electronic and steric properties:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight Key Features
2-Bromo-5-propoxyaniline Not provided Br (2), -OCH₂CH₂CH₃ (5) C₉H₁₂BrNO ~230.10 Propoxy group enhances solubility; bromine directs electrophilic substitution.
4-Bromo-2-fluoro-5-propoxyaniline 84478-69-3 Br (4), F (2), -OCH₂CH₂CH₃ (5) C₉H₁₁BrFNO 248.10 Fluorine introduces electron-withdrawing effects, altering reactivity .
2-Bromo-5-isopropoxyaniline 1019442-22-8 Br (2), -OCH(CH₃)₂ (5) C₉H₁₂BrNO 230.10 Isopropoxy group increases steric hindrance, reducing reaction rates .
3-Bromo-5-(propan-2-yloxy)aniline 1251863-44-1 Br (3), -OCH(CH₃)₂ (5) C₉H₁₂BrNO 230.10 Bromine at position 3 changes electronic density distribution .
4-Bromo-5-fluoro-2-methylaniline 52723-82-7 Br (4), F (5), -CH₃ (2) C₇H₇BrFN 204.04 Methyl group provides electron-donating effects; fluorine enhances stability .
Key Observations:
  • Positional Isomerism : Bromine at position 2 (target compound) vs. position 3 or 4 (analogs) alters regioselectivity in reactions like Suzuki coupling or nitration.
  • Substituent Type :
    • Propoxy vs. Isopropoxy : Propoxy (linear) improves solubility in polar solvents compared to bulky isopropoxy .
    • Fluorine/Methyl Additions : Fluorine (electron-withdrawing) increases oxidative stability, while methyl groups (electron-donating) accelerate electrophilic substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.